molecular formula C21H20N2O5 B1228094 2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Cat. No. B1228094
M. Wt: 380.4 g/mol
InChI Key: IJTXTUYQRHKQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester is a depsipeptide.

Scientific Research Applications

Diels-Alder Reactions

  • Application in Diels-Alder Reactions: A study by Padwa et al. (1997) explored the use of 5-Amino-2-furancarboxylic acid methyl ester in Diels-Alder cycloadditions. This process, involving electron-withdrawing groups, aids in creating polysubstituted anilines, which is a class of compounds that includes derivatives similar to 2-(4-Anilinophenoxy)acetic acid ester. This highlights the potential of these compounds in synthetic organic chemistry, particularly in constructing complex molecular architectures (Padwa et al., 1997).

Tautomerisation Studies

  • Role in Tautomerisation: The work of Cross et al. (1999) involved the acetic acid esters of phenylazo compounds, showing their structural characterisation using X-ray diffraction and NMR spectroscopy. These findings are relevant for understanding the tautomerisation in compounds similar to 2-(4-Anilinophenoxy)acetic acid ester, which can influence their chemical behavior and potential applications in various fields (Cross et al., 1999).

Synthesis and Transformations

  • Synthetic Transformations: A study by Kharitonov et al. (2008) on the intramolecular cyclization of N-furfuryl amides highlights the potential for similar compounds to undergo transformative reactions. These reactions can lead to the formation of structurally diverse and potentially biologically active derivatives, which is crucial for the development of new chemical entities (Kharitonov et al., 2008).

Antimicrobial Activity

  • Potential Antimicrobial Properties: Research by Farghaly et al. (2014) on the synthesis of compounds with azo-hydrazone tautomerism, including those similar to 2-(4-Anilinophenoxy)acetic acid ester, indicated that some of these compounds exhibited significant antibacterial and antifungal activity. This suggests a potential application of these compounds in the development of new antimicrobial agents (Farghaly et al., 2014).

properties

Product Name

2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(4-anilinophenoxy)acetate

InChI

InChI=1S/C21H20N2O5/c24-20(22-13-19-7-4-12-26-19)14-28-21(25)15-27-18-10-8-17(9-11-18)23-16-5-2-1-3-6-16/h1-12,23H,13-15H2,(H,22,24)

InChI Key

IJTXTUYQRHKQDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)OCC(=O)OCC(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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